molecular formula C13H13FN2O2S B2548745 (2E)-[(2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile CAS No. 1454881-43-6

(2E)-[(2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile

Cat. No. B2548745
CAS RN: 1454881-43-6
M. Wt: 280.32
InChI Key: HZSUMOVSXPMOBX-ACCUITESSA-N
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Description

“(2E)-(2-fluorophenyl)sulfonylacetonitrile” is a chemical compound with the molecular formula C13H13FN2O2S . Its molecular weight is 280.32.


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been explored in the context of synthesizing labeled derivatives of phencyclidine, where nucleophilic displacement reactions were employed to incorporate isotopes such as ^123I and ^18F into the molecule. This approach highlights its utility in creating radiolabeled compounds for further research applications (Xiao-shu He et al., 1993).

  • A study on the synthesis and antibacterial activities of piperazine derivatives incorporating the sulfonyl functional group demonstrated that certain derivatives exhibit significant antibacterial properties. This suggests potential applications of such compounds in developing new antibacterial agents (Wu Qi, 2014).

Catalysis and Mechanisms

  • Research into the catalysis by amine salts of aromatic nucleophilic substitution reactions provided insights into how different nucleophiles and catalysts can influence reaction outcomes. This knowledge can be applied to optimize reactions involving similar sulfonyl compounds (J. Hirst & I. Onyido, 1984).

Kinetics and Polymerization

  • The kinetics of reactions involving similar sulfonyl compounds were studied to understand their mechanisms better, providing valuable information on how these compounds behave under various conditions. This is crucial for designing reaction pathways and understanding the stability and reactivity of these molecules (A. Jarczewski et al., 1986).

Application in Material Science

  • The development of a protected glycosyl donor for use in carbohydrate chemistry showcases the utility of similar sulfonyl compounds in synthesizing complex molecules. This particular application underlines the role of these compounds in facilitating the synthesis of biologically relevant molecules (S. Spjut et al., 2010).

Mechanism of Action

properties

IUPAC Name

(2E)-2-(2-fluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-10-5-1-2-7-12(10)19(17,18)13(9-15)11-6-3-4-8-16-11/h1-2,5,7,16H,3-4,6,8H2/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSUMOVSXPMOBX-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=C(C#N)S(=O)(=O)C2=CC=CC=C2F)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2F)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-[(2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile

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